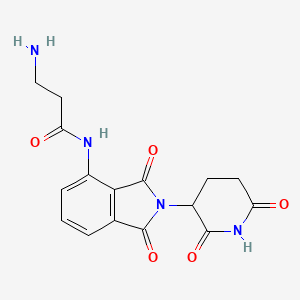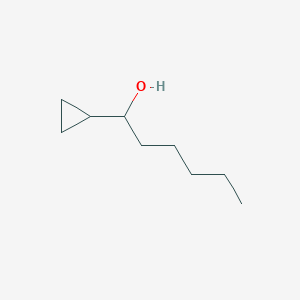
1-Cyclopropylhexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylhexan-1-ol (CAS number: 65364-55-8) is a chemical compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . It features a cyclopropyl ring attached to a hexane backbone, with a hydroxyl group (OH) at one end.
Vorbereitungsmethoden
Synthetic Routes:: 1-Cyclopropylhexan-1-ol can be synthesized through various routes. One common method involves the reaction of cyclopropylmethyl chloride with n-pentylmagnesium bromide (Grignard reagent). The resulting alcohol undergoes hydrolysis to yield this compound.
Industrial Production:: Industrial production methods typically involve large-scale processes. specific details regarding industrial synthesis are not widely available in the literature.
Analyse Chemischer Reaktionen
1-Cyclopropylhexan-1-ol participates in several chemical reactions:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding cyclopropylalkane.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common reagents and conditions:
Oxidation: Oxidizing agents like chromic acid (HCrO) or potassium permanganate (KMnO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Major products:
- Oxidation: Aldehyde or carboxylic acid derivatives.
- Reduction: Cyclopropylalkanes.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylhexan-1-ol finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Studied for pharmacological properties.
Industry: Employed in fragrance and flavor industries.
Wirkmechanismus
The exact mechanism by which 1-Cyclopropylhexan-1-ol exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While 1-Cyclopropylhexan-1-ol is unique due to its cyclopropyl ring, similar compounds include cyclohexanol, cyclopentanol, and other cycloalkanols.
Remember that further research and detailed studies are essential to fully understand the compound’s properties and applications.
Eigenschaften
Molekularformel |
C9H18O |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
1-cyclopropylhexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-9(10)8-6-7-8/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
WORZTKGENJDWCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C1CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


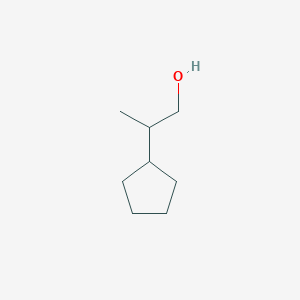
![6-Fluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B13580835.png)
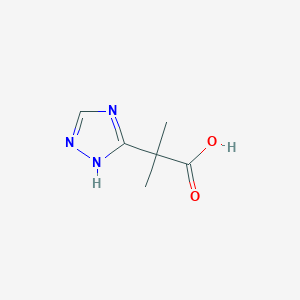
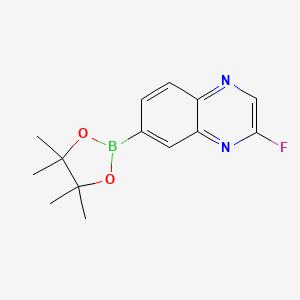
![2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13580862.png)
![rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13580863.png)
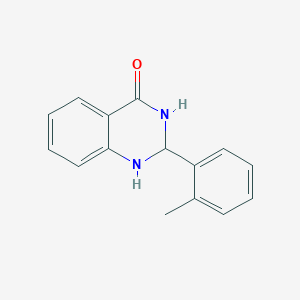
![2-Benzyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13580874.png)

![2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide](/img/structure/B13580883.png)

![N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B13580890.png)
